molecular formula C16H25BO4 B3346255 4-Isopropoxy-3-methoxyphenylboronic acid, pinacol ester CAS No. 1163700-41-1

4-Isopropoxy-3-methoxyphenylboronic acid, pinacol ester

Cat. No.: B3346255
CAS No.: 1163700-41-1
M. Wt: 292.2 g/mol
InChI Key: RPMKQTJXBVWOQZ-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-methoxyphenylboronic acid, pinacol ester (IUPAC name: 2-[4-(propan-2-yloxy)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a phenyl ring substituted with an isopropoxy group at the para position and a methoxy group at the meta position, stabilized by the pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety. This compound is pivotal in pharmaceutical and materials science for synthesizing biaryls and complex organic frameworks .

Properties

IUPAC Name

2-(3-methoxy-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO4/c1-11(2)19-13-9-8-12(10-14(13)18-7)17-20-15(3,4)16(5,6)21-17/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMKQTJXBVWOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name Substituents (Position) Key Functional Features
4-Isopropoxy-3-methoxyphenylboronic ester -OCH(CH₃)₂ (para), -OCH₃ (meta) Bulky isopropoxy enhances lipophilicity
4-Hydroxy-3-methoxyphenylboronic ester -OH (para), -OCH₃ (meta) Hydroxyl group increases polarity
4-Fluoro-3-methoxy-5-methylphenylboronic ester -F (para), -OCH₃ (meta), -CH₃ (meta) Fluorine enhances electronic effects
4-(Ethoxycarbonyl)methoxyphenylboronic ester -OCH₂COOEt (para) Ester group introduces steric hindrance

Structural Implications :

  • Lipophilicity: The isopropoxy group in the target compound improves solubility in non-polar solvents compared to the hydroxylated analog ().
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) lower the boronic ester’s Lewis acidity, altering reactivity in coupling reactions.

Key Differences :

  • Substituent Compatibility : Bulky groups (e.g., isopropoxy) may require longer reaction times or elevated temperatures compared to smaller substituents (e.g., methoxy in ).

Solubility and Stability

Solubility Data () :

Solvent Phenylboronic Acid Pinacol Ester Azaester
Chloroform Moderate High High
Acetone High Moderate Moderate
Methylcyclohexane Very Low Low Low
  • The target compound’s isopropoxy group likely enhances solubility in chloroform and ketones compared to phenylboronic acid.

Stability :

  • Pinacol esters are generally stable under ambient conditions but hydrolyze in acidic or aqueous media. Steric protection from isopropoxy may slow hydrolysis compared to less hindered analogs ().

Reactivity in Cross-Coupling Reactions

  • Catalyst Efficiency : Electron-rich substituents (e.g., methoxy, isopropoxy) slightly reduce reaction rates due to decreased Lewis acidity of the boron center. However, optimized protocols () mitigate this effect.
  • Yield and Selectivity : Bulky groups (e.g., isopropoxy) can hinder undesired side reactions, improving regioselectivity in poly-substituted systems ().

Biological Activity

4-Isopropoxy-3-methoxyphenylboronic acid, pinacol ester (CAS No. 1163700-41-1) is an organoboron compound that has gained attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their ability to interact with various biological targets, making them valuable in drug discovery and development.

The molecular formula of this compound is C13H19BO3C_{13}H_{19}BO_3. Its structure includes a phenyl ring substituted with isopropoxy and methoxy groups, which enhance its solubility and reactivity.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, particularly in the context of enzyme inhibition. This property is exploited in various therapeutic applications, including:

  • Enzyme Inhibition : Boronic acids can act as inhibitors for proteases and other enzymes by mimicking the natural substrates. For instance, they can inhibit serine proteases through the formation of a stable boronate complex with the hydroxyl group of serine residues in the active site.
  • Targeting Cancer Pathways : Research indicates that compounds like 4-Isopropoxy-3-methoxyphenylboronic acid may inhibit specific kinases involved in cancer progression. For example, studies have shown that similar boronic esters can inhibit p21-activated kinase 4 (PAK4), leading to reduced cancer cell proliferation and migration .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study Compound Biological Activity Mechanism Reference
1This compoundInhibits cancer cell proliferationPAK4 inhibition
2Boronic esters (general)Enzyme inhibition (e.g., proteases)Covalent bond formation with diols
3Related boronic acidsAntimicrobial propertiesDisruption of bacterial cell wall synthesis

Case Studies

  • Cancer Research : A study demonstrated that boronic esters could significantly reduce the viability of various cancer cell lines by inhibiting critical signaling pathways. The specific role of 4-Isopropoxy-3-methoxyphenylboronic acid in these pathways is still under investigation but shows promise as a therapeutic agent .
  • Enzyme Interaction Studies : Research involving enzyme kinetics has shown that boronic acids can effectively inhibit serine proteases by forming stable complexes with the enzyme's active site. This interaction is crucial for developing drugs targeting diseases where these enzymes play a role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Isopropoxy-3-methoxyphenylboronic acid, pinacol ester
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4-Isopropoxy-3-methoxyphenylboronic acid, pinacol ester

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